N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-10-7-11(2)13(4)18(12(10)3)26(24,25)21-9-17(23)22-14-5-6-16(20)15(19)8-14/h5-8,21H,9H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKFCNOXLVYEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a chloro-fluoro aromatic moiety with a sulfonamide functional group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 373.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClFNO₂S |
| Molecular Weight | 373.89 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant anticancer activities. For instance, derivatives of this compound have shown efficacy against various cancer cell lines including melanoma and leukemia. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Case Study:
In a study evaluating the effects of related compounds on cancer cells, it was observed that those with similar structural features to this compound demonstrated a reduction in tumor growth in vitro and in vivo models. The results suggested that these compounds could serve as lead candidates for further development as anticancer agents .
Enzyme Inhibition
The sulfonamide group in this compound has been associated with the inhibition of various enzymes. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin production. This property may have applications in treating pigmentation disorders or as a cosmetic agent.
Research Findings:
A docking study indicated that the presence of the 3-chloro-4-fluorophenyl fragment enhances binding affinity to the active site of tyrosinase. This suggests that modifications to this structure could lead to more potent inhibitors .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Tyrosinase Inhibition: The compound competes with natural substrates for binding at the active site of tyrosinase.
- Apoptosis Induction: It may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest: Evidence suggests that it can cause cell cycle arrest at the G1/S checkpoint in certain cancer cell lines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The presence of the chloro and fluoro substituents enhances the compound's potency against various cancer cell lines by increasing lipophilicity and biological activity .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit certain enzymes associated with disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other related enzymes that play critical roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Agricultural Applications
Pesticidal Properties
this compound has potential applications in agriculture as a pesticide. Its structural characteristics suggest that it may act as an effective herbicide or fungicide. Preliminary studies indicate that such compounds can disrupt the growth of specific plant pathogens or pests by interfering with their metabolic processes .
Material Science
Polymer Development
The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. Research has indicated that incorporating sulfonamide groups into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Analytical Chemistry
Development of Analytical Methods
this compound can serve as a standard reference material in analytical chemistry for method validation. Its distinct chemical properties make it suitable for use in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), ensuring accurate quantification of similar compounds in complex mixtures .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Effects of Sulfonamide Derivatives | Investigated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation with IC50 values indicating potent activity |
| Enzymatic Inhibition Studies | Assessed the inhibitory effects on carbonic anhydrase | Confirmed effective inhibition leading to potential therapeutic applications |
| Pesticidal Efficacy | Evaluated the herbicidal activity against common agricultural pests | Demonstrated effective control with lower toxicity profiles compared to conventional pesticides |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative evaluation of key structural analogues is presented below:
Key Findings from Comparative Studies
- Substituent Position and Bioactivity : The 3-chloro-4-fluorophenyl group in the target compound contrasts with the 4-chloro-2-nitrophenyl group in . The latter’s nitro group facilitates intermolecular interactions (e.g., hydrogen bonding via C–H⋯O), but may increase toxicity . The absence of a nitro group in the target compound suggests improved safety profiles.
- Sulfonamido vs. Sulfonyl Groups : The tetramethylbenzenesulfonamido group in the target compound introduces steric bulk compared to the simpler methylsulfonyl group in . This likely reduces metabolic degradation but may limit membrane permeability.
- Fluorine Substitution Patterns : Fluor醚菌酰胺 demonstrates that polyfluorinated aromatic systems (e.g., tetrafluoro-methoxybenzamide) significantly enhance fungicidal activity. The target compound’s single fluorine at the 4-position may offer moderate activity but requires optimization for broader efficacy.
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl analogue shows reduced potency compared to methyl-substituted derivatives, highlighting the importance of hydrophobic interactions in target binding.
Preparation Methods
Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
2,3,5,6-Tetramethylbenzenesulfonyl chloride is synthesized via sulfonation of mesitylene (1,3,5-trimethylbenzene) followed by chlorination.
Procedure :
-
Sulfonation : Mesitylene (1.0 mol) is reacted with chlorosulfonic acid (1.2 mol) in dichloromethane at 0–5°C for 4 hours. The intermediate sulfonic acid is isolated by precipitation in ice water.
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Chlorination : The sulfonic acid is treated with phosphorus pentachloride (1.5 mol) in thionyl chloride under reflux for 6 hours. Excess reagents are removed under reduced pressure to yield the sulfonyl chloride as a crystalline solid.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, CH₂Cl₂ | 0–5°C, 4 hr | 82 |
| Chlorination | PCl₅, SOCl₂ | Reflux, 6 hr | 85 |
Preparation of N-(3-Chloro-4-fluorophenyl)acetamide Intermediate
The acetamide backbone is formed via acetylation of 3-chloro-4-fluoroaniline.
Procedure :
3-Chloro-4-fluoroaniline (1.0 mol) is dissolved in anhydrous dichloromethane and cooled to 0°C. Bromoacetyl bromide (1.1 mol) is added dropwise, followed by potassium carbonate (1.5 mol). The mixture is stirred at room temperature for 2 hours, washed with water, and purified via recrystallization from ethanol.
Characterization Data :
Coupling Reaction to Form the Target Compound
The final step involves nucleophilic substitution between the sulfonyl chloride and acetamide intermediate.
Procedure :
-
Reaction Setup : N-(3-Chloro-4-fluorophenyl)acetamide (1.0 mol) and 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.05 mol) are combined in acetonitrile with N-methyl-2-pyrrolidone (NMP, 0.5 mol) as a catalyst.
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Base Addition : Sodium carbonate (2.0 mol) is added portionwise at 50–60°C, and the mixture is stirred for 6 hours.
-
Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.
Purification :
Crude product is recrystallized from a 3:1 mixture of ethyl acetate and methyl cyclohexane to yield white crystals.
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–60°C |
| Time | 6 hr |
| Yield | 75–80% |
| Purity (HPLC) | ≥98% |
Crystallization and Polymorph Control
Crystalline forms impact solubility and bioavailability. Form I (needle-like crystals) is obtained by slow evaporation from ethyl acetate, while Form II (prismatic crystals) forms in isobutyl acetate/nitromethane mixtures.
Key Crystallization Conditions :
-
Form I : Ethyl acetate, 25°C, 24 hr.
-
Form II : Isobutyl acetate/nitromethane (2:1), 60°C, 1 hr followed by cooling to 0°C.
Analytical Characterization
The final compound is validated using spectroscopic and chromatographic methods:
¹H NMR (300 MHz, DMSO-d₆) :
-
δ 10.4 (s, 1H, SO₂NH), 8.1–7.9 (m, 2H, Ar-H), 7.6 (s, 2H, tetramethylbenzene-H), 4.3 (s, 2H, CH₂), 2.4 (s, 12H, 4×CH₃), 2.1 (s, 3H, COCH₃).
IR (ATR) :
HPLC :
Optimization and Scale-Up Considerations
-
Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reaction rates but require careful removal during purification.
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Catalysis : Triethylamine (0.2 eq) reduces reaction time by 30% compared to sodium carbonate.
-
Scale-Up : Batch sizes >1 kg necessitate controlled cooling during crystallization to prevent oiling out .
Q & A
Basic: What are the critical steps in synthesizing N-(3-chloro-4-fluorophenyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions:
Core Formation : React 3-chloro-4-fluoroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) to form the sulfonamide intermediate .
Acetamide Coupling : Introduce the acetamide moiety via nucleophilic acyl substitution using chloroacetyl chloride, followed by amine deprotection .
Optimization :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice : Use anhydrous dichloromethane for moisture-sensitive steps to prevent hydrolysis .
- Catalysts : Employ triethylamine as a base to enhance reaction efficiency .
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 465.12) and isotopic patterns consistent with Cl/F .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation, and which software tools are recommended?
Answer:
X-ray crystallography provides atomic-level resolution of the sulfonamide linkage and steric effects from tetramethylbenzene. Key steps:
Crystal Growth : Use slow vapor diffusion (ethanol/diethyl ether) to obtain single crystals .
Data Collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets .
Refinement :
- SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯O interactions) .
- OLEX2 : Visualize electron density maps to confirm absence of disorder in the tetramethyl groups .
Discrepancies between NMR and crystallographic data (e.g., rotational conformers) are resolved by comparing torsion angles with DFT-optimized structures .
Advanced: How should researchers address contradictory data between spectroscopic and crystallographic results?
Answer:
- Case Example : If NMR suggests free rotation of the sulfonamide group but crystallography shows a fixed conformation:
- Variable-Temperature NMR : Conduct experiments (e.g., 298–343 K) to detect dynamic behavior .
- DFT Calculations : Compare energy barriers for rotation (e.g., B3LYP/6-31G*) with observed crystallographic packing forces .
- Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding (N–H stretch at ~3300 cm⁻¹) that may restrict rotation .
- Statistical Tools : Apply R-factors and residual density analysis in crystallography to rule out model bias .
Advanced: What methodologies are used to evaluate the biological activity of this compound, particularly enzyme inhibition?
Answer:
- Kinase Inhibition Assays :
- Enzyme Source : Recombinant kinases (e.g., EGFR, VEGFR2) expressed in HEK293 cells .
- IC₅₀ Determination : Use fluorescence polarization (FP) or TR-FRET assays with ATP-conjugated probes. Typical IC₅₀ ranges: 0.5–5 µM .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .
- Molecular Docking : Simulate interactions (AutoDock Vina) with kinase ATP-binding pockets to rationalize selectivity .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with EC₅₀ correlation to enzymatic data .
Advanced: How does the electronic nature of the sulfonamide group influence reactivity in further derivatization?
Answer:
- Nucleophilic Substitution : The sulfonamide’s electron-withdrawing nature activates adjacent positions for reactions:
- Halogenation : Electrophilic substitution (e.g., NBS in DMF) targets the para position of the fluorophenyl ring .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) modify the tetramethylbenzene ring .
- Acid/Base Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
